Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and trifluoromethyl groups. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also focus on optimizing the efficiency of each step to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s potential antibacterial properties make it a candidate for studying the mechanisms of bacterial inhibition and resistance.
Medicine: Research into its pharmacological effects could lead to the development of new antibacterial agents or other therapeutic drugs.
Industry: Its unique chemical properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to effectively inhibit bacterial growth or other biological processes. The exact pathways and targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-chloro-4-oxo-5-methyl-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 8-bromo-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 8-chloro-4-oxo-5-(difluoromethyl)-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)6-5-18-10-8(14)4-3-7(13(15,16)17)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKQOCNNKDBRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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